molecular formula C21H19BrN4OS B2770077 5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-80-8

5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2770077
CAS No.: 851809-80-8
M. Wt: 455.37
InChI Key: SPGJRWOIDROVKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and dihydroisoquinoline groups are both aromatic, suggesting that the compound could have significant resonance stability. The triazol ring could also contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atoms in the triazol ring, which could act as nucleophiles. The hydroxyl group could also be involved in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and could influence its boiling and melting points .

Scientific Research Applications

Antimicrobial Applications

Research on triazole derivatives, including compounds structurally related to the one , has demonstrated significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some of the compounds to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007). This suggests potential for similar compounds to be developed as antimicrobial agents.

Synthesis and Characterization of Novel Heterocyclic Compounds

The synthesis of new heterocyclic frameworks is a prominent area of research due to the diverse pharmacological activities associated with these structures. Funt et al. (2017) explored the cyclization of triazoles to create novel fused heterocyclic skeletons, providing valuable insights into the synthetic pathways that could be applied to similar compounds (Funt et al., 2017). This research highlights the potential for complex triazole derivatives to serve as key intermediates in the synthesis of pharmacologically relevant compounds.

Exploration of Chemical Properties and Biological Activities

The exploration of chemical properties and biological activities of heterocyclic compounds, including those related to triazoles and thiadiazoles, is critical for the development of new drugs and materials. Studies such as the one conducted by Hui et al. (2000), which described the synthesis and antibacterial activity of specific triazole derivatives, provide a foundation for understanding how structural variations can influence biological activity (Hui et al., 2000).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its reactivity, and evaluate its potential applications in fields such as medicinal chemistry .

Mechanism of Action

Properties

IUPAC Name

5-[(4-bromophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGJRWOIDROVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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